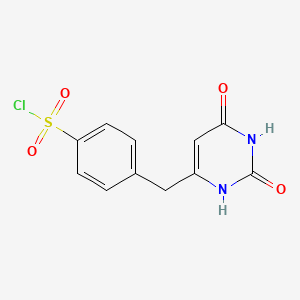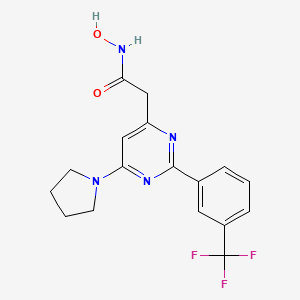![molecular formula C11H11N3OS B12919574 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one CAS No. 828920-37-2](/img/structure/B12919574.png)
2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring and the phenylethanone moiety makes this compound particularly interesting for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone typically involves the condensation of 2-aminothiazole with a suitable phenylethanone derivative. One common method includes the reaction of 2-aminothiazole with 1-phenylethanone in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic properties. They have shown promise as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases. The thiazole ring can interact with the active site of these enzymes, leading to the disruption of their normal function and ultimately inducing cell death .
Comparación Con Compuestos Similares
2-Aminothiazole: A simpler analog that lacks the phenylethanone moiety but retains the thiazole ring.
1-Phenylethanone: A compound that contains the phenylethanone moiety but lacks the thiazole ring.
2-(2-Aminothiazol-4-yl)ethanol: A derivative with an ethanol group instead of the phenylethanone moiety.
Uniqueness: 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone is unique due to the combination of the thiazole ring and the phenylethanone moiety.
Propiedades
Número CAS |
828920-37-2 |
|---|---|
Fórmula molecular |
C11H11N3OS |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3-thiazol-2-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C11H11N3OS/c12-10-7-14-11(16-10)13-6-9(15)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,13,14) |
Clave InChI |
DUZGSZAUBKQPET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CNC2=NC=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
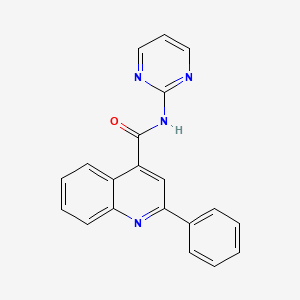
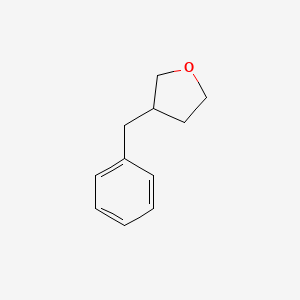

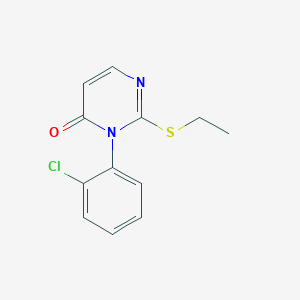
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)




